TSC25 vs. TSC26: Intrasubclass Structural-Activity Differentiation in Cruzipain Inhibitory Potency
Within the thiosemicarbazone (TSC) structural class, TSC25 demonstrates a 52.4-fold enhancement in cruzipain inhibitory potency compared to the structurally related analog TSC26 [1][2]. Both compounds belong to the thiosemicarbazone chemotype and target the same cysteine protease active site, yet their quantitative activity profiles differ markedly. This intrasubclass divergence illustrates the critical impact of subtle substitution pattern modifications on target engagement.
| Evidence Dimension | Cruzipain enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 3.34 nM (pIC50 = 8.48) |
| Comparator Or Baseline | TSC26: 175 nM (pIC50 = 6.76) |
| Quantified Difference | 52.4-fold greater potency (ΔpIC50 = 1.72) |
| Conditions | Recombinant cruzipain (CZP) enzymatic assay; IC50 determined by fluorometric or comparable assay method |
Why This Matters
A 52.4-fold potency advantage enables TSC25 to achieve equivalent target inhibition at substantially lower compound concentrations, reducing material consumption in screening campaigns and potentially improving assay signal-to-background ratios.
- [1] Jasinski G, et al. Design, synthesis and biological evaluation of novel thiosemicarbazones as cruzipain inhibitors. Eur J Med Chem. 2023 Apr 7;254:115345. View Source
- [2] MedChemExpress. TSC26 Product Page. Accessed 2026. View Source
